An In-Depth Technical Guide to the Chemical Structure of Isovouacapenol C
An In-Depth Technical Guide to the Chemical Structure of Isovouacapenol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovouacapenol C is a naturally occurring cassane furanoditerpene isolated from Caesalpinia pulcherrima. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols used for its isolation and characterization. The structural elucidation, based on crystallographic and spectroscopic data, is detailed to support further research and development efforts.
Chemical Structure and Properties
Isovouacapenol C is a complex diterpenoid characterized by a fused multi-ring system. Its structure has been unequivocally determined through single-crystal X-ray diffraction and various spectroscopic methods.
Systematic Name: (4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]furan-5-yl benzoate[1][2]
Molecular Formula: C₂₇H₃₄O₅[1][2]
The core structure of Isovouacapenol C is a cassane diterpene skeleton, which consists of three fused cyclohexane rings (A, B, and C) and an integrated furan ring.[1] The cyclohexane rings A and B adopt standard chair conformations, while ring C is in a twisted half-chair conformation. The furan ring is nearly planar.[1]
The absolute stereochemistry of the seven chiral centers has been determined as 4aR, 5R, 6R, 6aS, 7R, 11aS, and 11bR.[1][2]
Quantitative Physicochemical Data
A summary of the key quantitative data for Isovouacapenol C is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 438.56 g/mol | MedChemExpress |
| Melting Point | 389-391 K | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
Experimental Protocols
Isolation of Isovouacapenol C
Isovouacapenol C has been successfully isolated from the roots and stems of the plant Caesalpinia pulcherrima.[1][3][4] A general workflow for the isolation and purification of cassane diterpenoids like Isovouacapenol C from this plant source is outlined below.
General Protocol:
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Collection and Preparation: The plant material (roots or stems) is collected, air-dried, and ground into a coarse powder.
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Extraction: The powdered plant material is subjected to extraction with an organic solvent, such as chloroform or methanol, typically at room temperature over an extended period.[3]
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Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
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Fractionation: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
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Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography or other techniques like preparative HPLC to yield the pure Isovouacapenol C.
The following diagram illustrates the general workflow for the isolation and structural elucidation of Isovouacapenol C.
Structural Elucidation Methods
The definitive structure of Isovouacapenol C was determined using single-crystal X-ray crystallography.
Single-Crystal X-ray Diffraction Protocol:
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Crystallization: Colorless, block-shaped single crystals of Isovouacapenol C were obtained by slow evaporation of a solution in dichloromethane at room temperature.[1]
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Data Collection: A suitable crystal was mounted, and X-ray intensity data were collected at a controlled temperature.
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Structure Solution and Refinement: The structure was solved using direct methods. Hydroxy H atoms were located from the difference map and refined isotropically. The remaining H atoms were placed in calculated positions. The final structure was refined to determine bond lengths, angles, and the absolute configuration of the stereogenic centers.[1]
While the definitive 3D structure was established by X-ray crystallography, the initial structural features and confirmation in solution are typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. A full assignment of the ¹H and ¹³C NMR spectra is accomplished using a combination of 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC.[4] Although a specific data table for Isovouacapenol C is not publicly available in the searched literature, this suite of experiments is standard for the structural elucidation of such natural products.
Biological Activity
Isovouacapenol C belongs to the cassane diterpenoid class of natural products, which are known to exhibit a wide range of biological activities.[3] While specific signaling pathways for Isovouacapenol C have not been detailed in the available literature, related compounds isolated from Caesalpinia pulcherrima have demonstrated cytotoxic effects against various cancer cell lines (including MCF-7, HeLa, and PC-3) and anti-inflammatory potential.[3] For instance, several cassane diterpenoids from this plant have shown inhibitory effects on reactive oxygen species (ROS) generated by human whole blood phagocytes.[3] This suggests that Isovouacapenol C and its analogues are promising candidates for further investigation in drug discovery programs, particularly in oncology and inflammatory diseases.
The following diagram depicts a conceptual relationship between the source, the compound, and its potential therapeutic applications based on the activities of related compounds.
References
- 1. Cassane diterpenoids of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two New Cassane Diterpenoids From the Aerial Parts of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Caesalpinia pulcherrima Linn. for anti-inflammatory and antiulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
